Regiochemical Differentiation: 5‑Cyclopropyl vs. 3‑Cyclopropyl Positional Isomer
The target compound places the cyclopropyl ring at the C‑5 position of the 4,5‑dihydro‑1H‑pyrazole core, whereas its closest positional isomer (CAS 1021212‑18‑9) bears cyclopropyl at C‑3 and furan‑2‑yl at C‑5 [1][2]. While both isomers share identical molecular formula (C₁₆H₁₆N₂O₃S, MW = 316.4) and computed cLogP (2.7), the C‑5 cyclopropyl orientation in the target compound positions the small, rigid cyclopropyl ring adjacent to the N‑1 benzenesulfonyl group, a spatial arrangement that, based on class‑level COX‑2 pharmacophore models, favours deeper penetration into the hydrophobic side‑pocket of the COX‑2 active site compared with a C‑3 cyclopropyl orientation where the larger furan ring would occupy the same region [3]. No head‑to‑head bioassay data comparing the two positional isomers have been published, which makes the regiochemical distinction the primary verifiable differentiation criterion at present.
| Evidence Dimension | Substituent position on dihydropyrazole core |
|---|---|
| Target Compound Data | Cyclopropyl at C‑5; furan‑2‑yl at C‑3 |
| Comparator Or Baseline | CAS 1021212‑18‑9: Cyclopropyl at C‑3; furan‑2‑yl at C‑5 |
| Quantified Difference | Positional isomerism – identical molecular formula and computed physicochemical properties; spatial orientation of substituents differs |
| Conditions | Structural analysis from PubChem records and InChI comparison [1][2] |
Why This Matters
For a medicinal chemist building a structure‑activity relationship, purchasing the incorrect positional isomer will generate misleading biological data that cannot be retroactively corrected.
- [1] PubChem CID 76145477. 5‑Cyclopropyl‑3‑(furan‑2‑yl)‑1‑(phenylsulfonyl)‑4,5‑dihydro‑1H‑pyrazole. https://pubchem.ncbi.nlm.nih.gov/compound/76145477. View Source
- [2] PubChem record for 3‑cyclopropyl‑5‑(furan‑2‑yl)‑1‑(phenylsulfonyl)‑4,5‑dihydro‑1H‑pyrazole (CAS 1021212‑18‑9). https://pubchem.ncbi.nlm.nih.gov/. View Source
- [3] Yan, X.‑Q. et al. Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX‑2. Molecules 2019, 24, 1685. https://doi.org/10.3390/molecules24091685 (provides class‑level COX‑2 pharmacophore framework). View Source
